![molecular formula C7H9BrO4 B2882410 Dimethyl 2-bromomethylfumarate CAS No. 19530-68-8](/img/structure/B2882410.png)
Dimethyl 2-bromomethylfumarate
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Overview
Description
Dimethyl 2-bromomethylfumarate is a chemical compound that has been used in the synthesis of enes, dienes, and related natural products . It is a derivative of fumaric acid, which is known for its use in various pharmaceutical preparations .
Synthesis Analysis
The synthesis of Dimethyl 2-bromomethylfumarate involves a cascade methodology that results in short reaction times and quantitative yields . Two strategies have been identified for its synthesis: starting from fumaric acid or maleic anhydride .Molecular Structure Analysis
The molecular structure of Dimethyl 2-bromomethylfumarate can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for further analysis .Chemical Reactions Analysis
Dimethyl 2-bromomethylfumarate is involved in various chemical reactions. For instance, it has been used in SN2’ coupling reactions with Wittig reagents . It also plays a role in continuous-flow synthesis, which is a process intensification strategy towards the synthesis of active pharmaceutical ingredients .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 2-bromomethylfumarate can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications
Pharmaceutical Drug Development
Dimethyl 2-bromomethylfumarate is utilized in the synthesis of various pharmaceutical compounds. Its reactivity allows for the creation of fumarate derivatives that are important in the development of drugs for treating conditions such as psoriasis and multiple sclerosis .
Biological Process Investigation
Researchers employ Dimethyl 2-bromomethylfumarate to study biological processes, particularly those involving the fumarate group. It serves as a key reagent in biochemical assays that explore metabolic pathways.
Anti-Inflammatory Applications
Due to its anti-inflammatory properties, Dimethyl 2-bromomethylfumarate is being investigated for its potential use in treating inflammatory diseases. It may play a role in developing treatments for conditions like arthritis and inflammatory bowel disease .
Neuroprotective Effects
Studies suggest that Dimethyl 2-bromomethylfumarate has neuroprotective effects, making it a candidate for research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to protect nerve cells from damage is of significant interest .
Oxidative Stress Modulation
This compound is known to modulate oxidative stress, which is a factor in many chronic diseases. Research into its application in cardiovascular diseases, where oxidative stress plays a crucial role, is ongoing .
Cancer Research
Dimethyl 2-bromomethylfumarate is being explored for its anti-proliferative effects on cancer cells. It may contribute to the development of novel cancer therapies, particularly in cases where the fumarate pathway is implicated .
Mechanism of Action
Target of Action
The primary target of Dimethyl 2-bromomethylfumarate is believed to be the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . It plays a crucial role in the regulation of antioxidant response elements (AREs) in the body .
Mode of Action
Dimethyl 2-bromomethylfumarate is thought to interact with its targets through both Nrf2-dependent and independent pathways . The compound is believed to degrade into its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
The compound affects several biochemical pathways. It is known to promote glycolysis and diminish cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of phosphoglycerate dehydrogenase (PHGDH) activity in these cells .
Pharmacokinetics
After oral intake, it is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine . Both Dimethyl 2-bromomethylfumarate and its primary metabolite MMF are believed to be responsible for its therapeutic effect .
Result of Action
The compound’s action results in a shift from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Th2 and regulatory response . This shift is characterized by a decrease in the number of lymphocytes, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets . It also promotes an anti-inflammatory state in B-lymphocyte, myeloid, and natural killer populations .
properties
IUPAC Name |
dimethyl (Z)-2-(bromomethyl)but-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO4/c1-11-6(9)3-5(4-8)7(10)12-2/h3H,4H2,1-2H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVJKHGQCFLAEB-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(CBr)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\CBr)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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